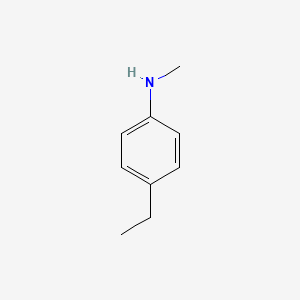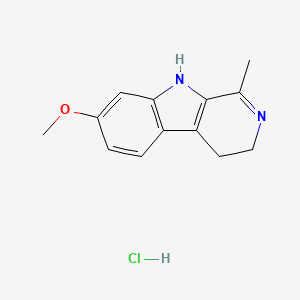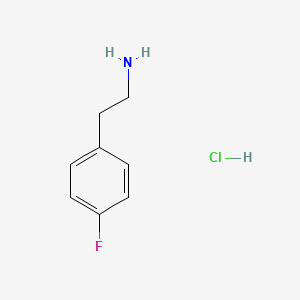
2,2-二甲基-1-苯基丙烷-1,3-二醇
描述
2,2-Dimethyl-1-phenylpropane-1,3-diol is a compound that falls within the category of phenylpropanoids and aryl alkyl alcohols. These compounds are known for their diverse structures and potential applications in various fields, including fragrance materials and pharmaceuticals. The structural diversity of these compounds allows for a wide range of chemical and physical properties, which can be tailored for specific uses such as fragrances or as intermediates in synthetic chemistry .
Synthesis Analysis
The synthesis of related compounds, such as 2-phenylpropane-1,3-diol, has been achieved through the use of starting materials like ethyl-2-phenylacetate, ethyl formate, sodium methoxide, and NaBH4. The process described for this synthesis is convenient and yields a high purity product, as confirmed by HPLC analysis. The solvent used in the reduction reaction can significantly affect the yield, with alcohol being a cost-effective and high-yielding option. The structure of the synthesized product is typically confirmed using FT-IR and 1H NMR methods .
Molecular Structure Analysis
The molecular structure of phenylpropanoids can be determined using techniques such as single crystal X-ray diffraction analysis. For instance, a β-allyl type phenylpropanoid was found to crystallize in the monoclinic crystal system and exhibited a stable trans-form conformation due to intramolecular hydrogen bonding. The molecules in the crystal were arranged along a screw axis and stabilized by intermolecular hydrogen bonds, with other interactions being van der Waals forces .
Chemical Reactions Analysis
Phenylpropanoids and related compounds can undergo various chemical reactions. For example, 1,3-diphenylpropanetrione reacts with dimethyl phosphite to yield specific phosphorus-containing compounds, with the reaction being influenced by the presence of triethylamine . Additionally, enzymatic methods have been developed to synthesize stereoisomers of 1-phenylpropane-1,2-diol, demonstrating the versatility of these compounds in chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,2-dimethyl-3-phenylpropanol, a compound similar to 2,2-dimethyl-1-phenylpropane-1,3-diol, have been extensively reviewed. This compound is a primary alcohol and exhibits properties typical of aryl alkyl alcohols, such as solubility in various solvents and a range of toxicological and dermatological effects. The data summarized in the review include acute toxicity, skin irritation, mucous membrane irritation, skin sensitization, phototoxicity, and photoallergy data, which are crucial for assessing the safety of such compounds when used as fragrance ingredients .
科学研究应用
化学反应和合成
2,2-二甲基-1-苯基丙烷-1,3-二醇参与各种化学反应和合成过程。例如,它参与与尿素和1-甲基脲的反应,导致螺环和螺环化合物的形成 (Butler, Hussain, & Leitch, 1980)。此外,已报道了一种合成2-苯基丙烷-1,3-二醇的方法,这与2,2-二甲基-1-苯基丙烷-1,3-二醇密切相关,根据HPLC分析显示出80.1%的产率和99%的纯度 (Zhang Xiu-qin, 2009)。
机理研究和催化剂
机理研究已探索了相关化合物的化学性质和反应。例如,已调查了2,2-二甲基-1-苯基丙烷-1,3-二醇在特定条件下与二硼烷的反应 (Marshall & Prager, 1977)。在催化领域,与2,2-二甲基-1-苯基丙烷-1,3-二醇密切相关的新型环状和螺环1,3-二醇已被合成并用作对芳香醛进行二乙基锌的不对称加成的催化剂 (Sarvary, Wan, & Frejd, 2002)。
光化学研究
已进行了涉及2,2-二甲基-1-苯基丙烷-1,3-二醇衍生物的光化学研究。例如,已探索了苯基取代的1,3-二酮的光化学反应,包括2,2-二甲基-1-苯基-1,3-二酮,在辐射下形成的环化和裂解产物的见解 (Yoshioka, Suzuki, & Oka, 1984)。
其他应用
该化合物还在更专业的化学应用中找到用途。例如,其衍生物已用于分子内氢键的研究和新型光学活性化合物的合成 (Clark, Emsley, & Hibbert, 1989); (Moldovan et al., 2015)。
安全和危害
属性
IUPAC Name |
2,2-dimethyl-1-phenylpropane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-11(2,8-12)10(13)9-6-4-3-5-7-9/h3-7,10,12-13H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWCLCFHXYGTTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50290873 | |
| Record name | 2,2-dimethyl-1-phenylpropane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50290873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-1-phenylpropane-1,3-diol | |
CAS RN |
33950-46-8 | |
| Record name | NSC71578 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71578 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2-dimethyl-1-phenylpropane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50290873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethyl-1-phenylpropane-1,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



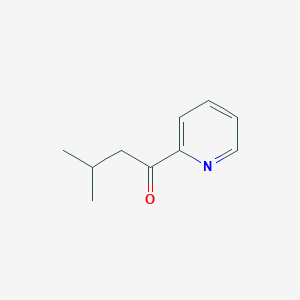
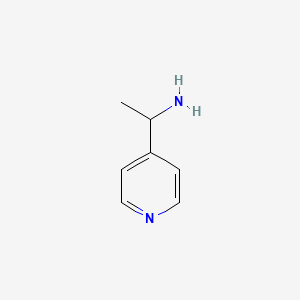
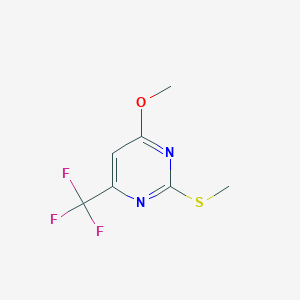
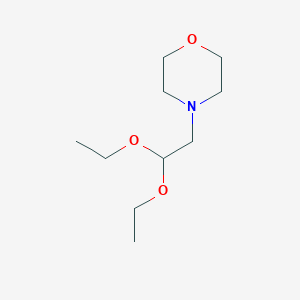
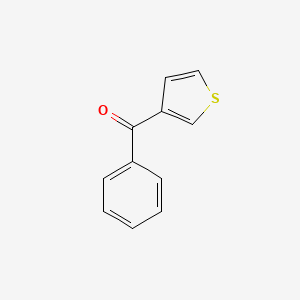
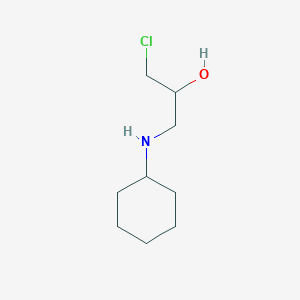
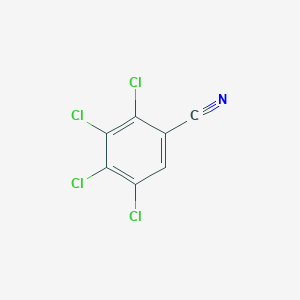
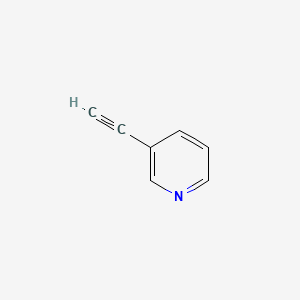
![2-[[2-(2-methylphenyl)acetyl]amino]acetic Acid](/img/structure/B1295602.png)

